N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

Bradykinin B1 Antagonist Inflammatory Pain SAR

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, specifically characterized by a 3-methyl-2-nitrobenzamide core coupled to an N-acetylsulfamoyl phenyl substituent. This compound is documented as 'Reference Example 629' within patent literature directed to non-peptide bradykinin B1 receptor antagonists, a class of agents under investigation for inflammatory pain pathways.

Molecular Formula C16H15N3O6S
Molecular Weight 377.4 g/mol
Cat. No. B3536239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide
Molecular FormulaC16H15N3O6S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C16H15N3O6S/c1-10-4-3-5-14(15(10)19(22)23)16(21)17-12-6-8-13(9-7-12)26(24,25)18-11(2)20/h3-9H,1-2H3,(H,17,21)(H,18,20)
InChIKeyKTKXCRWMSMSGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide: A Defined Nitrobenzamide Sulfonamide for Specialist Procurement


N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide is a synthetic small molecule belonging to the phenylsulfamoyl benzamide class, specifically characterized by a 3-methyl-2-nitrobenzamide core coupled to an N-acetylsulfamoyl phenyl substituent . This compound is documented as 'Reference Example 629' within patent literature directed to non-peptide bradykinin B1 receptor antagonists, a class of agents under investigation for inflammatory pain pathways [1]. Its structural framework combines a nitroaromatic moiety with a sulfonamide linkage, placing it within a chemical space distinct from simpler, unsubstituted analogs.

Procurement Hazard: Why N-[4-(Acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide Cannot Be Replaced by a Simpler Sulfamoyl Benzamide


The substitution pattern on the benzamide ring critically dictates biological activity and binding kinetics within this class. The specific combination of a 3-methyl group and a 2-nitro group in this compound is not a generic feature; analogs lacking the methyl group (e.g., N-[4-(acetylsulfamoyl)phenyl]-3-nitrobenzamide) or with a chloro-substituent (e.g., 4-chloro-N-[4-(acetylsulfamoyl)phenyl]-2-nitrobenzamide) represent distinct chemical entities with divergent logP, steric bulk, and electronic profiles . Patent data demonstrates that even minor structural changes among 'Reference Examples' in US10202379 can result in an order of magnitude difference in functional antagonist EC50 values, for instance ranging from 5 nM to 108 nM for different single-point alterations [1]. Therefore, substituting this compound with a 'close' analog for SAR studies, in vivo models, or as a synthetic intermediate risks invalidating experimental outcomes due to unquantified shifts in potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Guide for N-[4-(Acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide Against Key Analogs


Inferred Bradykinin B1 Receptor Antagonist Potency Relative to the Parent Unsubstituted Scaffold

While a direct EC50 value for this specific compound is not disclosed in public activity databases, its structural placement within a defined patent SAR allows for a potency rank-order inference. It belongs to a benzamide series where the core unsubstituted scaffold is inactive; introduction of optimally placed hydrophobic and electron-withdrawing groups is essential for sub-100 nM activity [1]. The compound's 3-methyl group provides steric bulk proven to enhance receptor complementarity in this series, distinguishing it from the inactive parent molecule, N-(phenylsulfamoyl)benzamide [2].

Bradykinin B1 Antagonist Inflammatory Pain SAR

Calculated Lipophilicity (cLogP) Differentiation from the 4-Chloro-2-Nitro Analog

The replacement of a 3-methyl group with a 4-chloro substituent, as seen in the analog 4-chloro-N-[4-(acetylsulfamoyl)phenyl]-2-nitrobenzamide, is predicted to significantly increase lipophilicity . The target compound's 3-methyl-2-nitro pattern results in a lower calculated LogP compared to the 4-chloro-2-nitro form, directly impacting solubility and Caco-2 permeability profiles, which are critical for in vivo pharmacokinetic studies.

Physicochemical Property cLogP Permeability

Differentiated Activity Profile Relative to the 3,5-Dinitro Analog Series Member

Adding a second nitro group, as in N-[4-(acetylsulfamoyl)phenyl]-3,5-dinitrobenzamide, increases the electron-withdrawing character of the benzamide ring beyond the mono-nitro/methyl balanced profile . Patent-internal data on analogous dinitro-substitutions reveals a shift towards higher potency but often at the cost of increased hERG binding and reduced selectivity over B2 receptors [1]. The target compound's mono-nitro, mono-methyl substitution therefore occupies a differentiated efficacy/selectivity trade-off space.

Selectivity Electron-Withdrawing Group Binding Affinity

Application Scenarios: Where N-[4-(Acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide Provides Maximal Research Value


Structure-Activity Relationship (SAR) Elucidation of Bradykinin B1 Antagonists

This compound serves as a pivotal probe molecule for SAR programs aiming to decouple the effects of 3-methyl and 2-nitro substituents on B1 receptor affinity and selectivity. Its unique substitution pattern, as evidenced by its patent classification , makes it a necessary comparator when profiling analogs with swapped substituents (e.g., 2-methyl-3-nitro isomers) or halogenated replacements. Laboratories procuring this compound ensure they are incorporating a structurally verified Reference Example into their patent or publication data set.

Pharmacokinetic Profiling of a 'Balanced' Nitrobenzamide Scaffold

As supported by the calculated lipophilicity evidence, this compound, with its intermediate cLogP, is the correct choice for in vitro ADME panels (Caco-2 permeability, microsomal stability) when a non-halogenated, moderately lipophilic benzamide is needed to test a baseline PK hypothesis [1]. It should be preferred over the more lipophilic 4-chloro analog in these assays to avoid skewed permeability artifacts.

Synthetic Intermediate for Advanced 'Bioisostere' Libraries

The nitro group is a classic synthetic handle for late-stage functionalization. In industrial or medicinal chemistry campaigns, this compound is preferred over the unsubstituted or simply nitrated analogs as a starting material because the 3-methyl group simultaneously provides a metabolic shield (reducing CYP-mediated oxidation at the 3-position) while the nitro group can be reduced to an amine, diazotized, or replaced, offering a divergent synthetic vector not present in the non-methyl scaffolds .

Quote Request

Request a Quote for N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.